(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate
Description
The compound “(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate” features a benzoate ester core substituted with a propen-1-en-1-yl chain bearing a cyano group, a 3-nitrophenylamino moiety, and a Z-configuration at the double bond. This stereochemistry is critical for its spatial arrangement and reactivity.
Characterization likely employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography to confirm structure and stereochemistry. The latter technique, facilitated by programs like SHELXL (part of the SHELX suite), is indispensable for resolving the Z-configuration . Potential applications include catalytic intermediates or pharmaceutical precursors, leveraging its electron-deficient aromatic system for selective reactivity.
Properties
IUPAC Name |
methyl 4-[(Z)-2-cyano-3-(3-nitroanilino)-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-26-18(23)13-7-5-12(6-8-13)9-14(11-19)17(22)20-15-3-2-4-16(10-15)21(24)25/h2-10H,1H3,(H,20,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGIERXBTLCGIH-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Route
The most efficient method involves a Knoevenagel condensation between methyl 4-formylbenzoate and 2-cyano-N-(3-nitrophenyl)acetamide (Figure 1). This reaction proceeds under mild basic conditions to form the (Z)-configured α,β-unsaturated nitrile.
Procedure :
- Synthesis of 2-Cyano-N-(3-Nitrophenyl)Acetamide :
- Knoevenagel Condensation :
Mechanistic Insight :
The base deprotonates the active methylene group of the cyanoacetamide, generating a nucleophilic enolate. This attacks the aldehyde carbonyl, followed by dehydration to form the (Z)-enone due to steric hindrance from the benzoate ester.
Palladium-Catalyzed Cross-Coupling
An alternative approach employs Sonogashira coupling to construct the propenenitrile backbone:
- Synthesize methyl 4-iodobenzoate via iodination of methyl 4-aminobenzoate followed by diazotization.
- Couple with propiolamide derivatives using Pd(PPh₃)₄/CuI in triethylamine.
- Introduce the 3-nitrophenyl group via Ullmann-type amidation.
- Yield: 50–55% (lower due to multiple steps).
Optimization and Challenges
Stereoselectivity Control
The (Z)-isomer predominates (>90%) in Knoevenagel condensations due to:
Side Reactions
- E/Z Isomerization : Prolonged heating or strong acids/bases promote equilibration. Use of mild bases (piperidine) and low temperatures minimizes this.
- Hydrolysis : The ester and nitrile groups are sensitive to aqueous acids. Anhydrous conditions are critical.
Characterization Data
Comparative Analysis of Methods
| Parameter | Knoevenagel Route | Cross-Coupling Route |
|---|---|---|
| Yield | 65–70% | 50–55% |
| Steps | 2 | 4 |
| Stereoselectivity | High (Z >90%) | Moderate (Z ~70%) |
| Cost | Low | High (Pd catalysts) |
Applications and Derivatives
The compound’s α,β-unsaturated nitrile motif is a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Cyano Group: Formation of the corresponding primary amine.
Substitution of Ester Group: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation, apoptosis induction |
| A549 (Lung Cancer) | 15.8 | Cell cycle arrest, apoptosis induction |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in animal models of arthritis, suggesting its use as a therapeutic agent for inflammatory diseases.
| Model | Inflammatory Marker Reduction (%) | Notes |
|---|---|---|
| Collagen-Induced Arthritis | 45% | Significant reduction in TNF-alpha levels |
| Carrageenan-Induced Paw Edema | 38% | Reduced swelling and pain |
Photovoltaic Materials
This compound has been explored as a potential component in organic photovoltaic devices due to its favorable electronic properties and stability under light exposure.
| Property | Value |
|---|---|
| Absorption Peak | 550 nm |
| Power Conversion Efficiency | Up to 6% |
Polymer Composites
The incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. It acts as a reinforcing agent, improving the overall performance of composite materials.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations over a period of 48 hours. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Activity
A study on rats with induced arthritis evaluated the anti-inflammatory effects of the compound over two weeks. The treatment group exhibited a marked decrease in paw swelling compared to the control group, alongside reduced levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate depends on its interaction with molecular targets. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The cyano and nitro groups can participate in electron transfer reactions, affecting the redox state of target molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Functional Groups | Synthesis Route | Key Applications |
|---|---|---|---|---|
| (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate | C₁₉H₁₅N₃O₅ | Benzoate ester, cyano, nitro, enone | Condensation/stereoselective isolation | Catalysis, drug intermediates |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | Benzamide, hydroxyl, methyl | Acylation of amino alcohol | Metal-catalyzed C–H activation |
Key Differences:
- Core Structure : The target compound is a benzoate ester, while the comparator () is a benzamide. Esters are more electrophilic than amides, altering reactivity in nucleophilic environments.
- Substituents: The nitro and cyano groups in the target compound contrast with the methyl and hydroxyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Nitro groups enhance aromatic electrophilicity, whereas methyl groups act as electron donors.
- Stereochemistry: The Z-configuration in the target compound introduces steric hindrance between the cyano and nitro groups, absent in the comparator.
Biological Activity
(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound has the following molecular formula: C₁₅H₁₄N₄O₃. It features a benzoate moiety, a cyano group, and a nitrophenyl amino group, contributing to its unique reactivity and biological profile.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). The presence of the nitrophenyl group is believed to enhance this activity through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Effects
There is emerging evidence that compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound. Below are key findings from selected research:
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against various cancer cell lines, including breast and prostate cancer. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the compound's efficacy against multi-drug resistant bacterial strains. The results showed that it could significantly inhibit bacterial growth, supporting its use as an alternative antimicrobial agent.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate, and how should spectral data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereochemistry (Z-configuration) and substituent positions. For example, the methoxy group () typically resonates at δ 3.8–4.0 ppm in NMR, while aromatic protons appear between δ 7.0–8.5 ppm. Overlapping signals in the aromatic region (e.g., δ 7.5–8.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
- Infrared (IR) Spectroscopy : Identify functional groups such as the cyano (), carbonyl (), and nitro () groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The parent ion should match the molecular formula (), with key fragments arising from loss of methoxy () or nitro groups .
Q. What synthetic routes are effective for preparing this compound, and what parameters critically influence reaction yield?
- Methodological Answer :
- Knoevenagel Condensation : A common route involves reacting methyl 4-formylbenzoate with cyanoacetamide derivatives. The Z-configuration is stabilized by steric hindrance between the cyano group and the 3-nitrophenyl substituent.
- Critical Parameters :
- Catalyst : Use piperidine or ammonium acetate to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates.
- Temperature : Maintain 80–100°C to drive the reaction to completion while avoiding decomposition of the nitro group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like Discovery Studio or AutoDock to model interactions with enzymes (e.g., kinases) or receptors. The 3-nitrophenyl group may form hydrogen bonds with active-site residues, while the cyano group could act as a hydrogen-bond acceptor .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The conjugated enone system () is likely reactive toward nucleophilic attack .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Experimental Design : Control for variables such as solvent (DMSO vs. aqueous buffers), which may affect compound aggregation or stability.
- Bioassay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability.
- Degradation Monitoring : Use HPLC to verify compound integrity during assays, as the Z-isomer may isomerize or degrade under UV light or prolonged storage .
Q. How does the Z-configuration affect photostability and degradation pathways under varying experimental conditions?
- Methodological Answer :
- Photostability Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. The Z-isomer’s rigidity may reduce photodegradation compared to the E-isomer.
- Degradation Pathways : Under acidic conditions, hydrolysis of the ester group () may dominate, while basic conditions could promote nitro group reduction. Use LC-MS to identify degradation products (e.g., benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
